molecular formula C15H14N2O2S B14932966 2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B14932966
M. Wt: 286.4 g/mol
InChI Key: NWVJLKAYQROCOS-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopenta-thieno-pyrimidine core fused with a hydroxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as microwave irradiation and solvent-free synthesis have been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific fusion of the cyclopenta-thieno-pyrimidine core with a hydroxyphenyl group. This unique structure contributes to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

10-(2-hydroxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C15H14N2O2S/c18-10-6-2-1-4-8(10)13-16-14(19)12-9-5-3-7-11(9)20-15(12)17-13/h1-2,4,6,13,17-18H,3,5,7H2,(H,16,19)

InChI Key

NWVJLKAYQROCOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4O

Origin of Product

United States

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